2-[3-(Bromomethyl)phenyl]-4-phenylthiazole
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Overview
Description
2-[3-(Bromomethyl)phenyl]-4-phenylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromomethylbenzaldehyde and thioamide.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction between the thioamide and the aldehyde group of 3-bromomethylbenzaldehyde.
Substitution Reaction: The final step involves the substitution of the hydrogen atom on the thiazole ring with a phenyl group, usually achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Bromomethyl)phenyl]-4-phenylthiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazoles and tetrahydrothiazoles.
Scientific Research Applications
2-[3-(Bromomethyl)phenyl]-4-phenylthiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Chloromethyl)phenyl]-4-phenylthiazole
- 2-[3-(Methyl)phenyl]-4-phenylthiazole
- 2-[3-(Hydroxymethyl)phenyl]-4-phenylthiazole
Uniqueness
2-[3-(Bromomethyl)phenyl]-4-phenylthiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is advantageous in medicinal chemistry for the design of covalent inhibitors and in materials science for the synthesis of functionalized polymers.
Properties
Molecular Formula |
C16H12BrNS |
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Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-[3-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H12BrNS/c17-10-12-5-4-8-14(9-12)16-18-15(11-19-16)13-6-2-1-3-7-13/h1-9,11H,10H2 |
InChI Key |
KNMJOZLIYUOIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC(=C3)CBr |
Origin of Product |
United States |
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